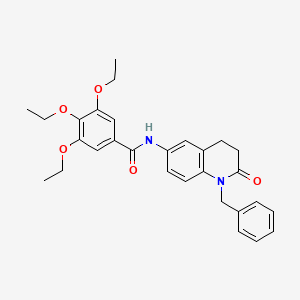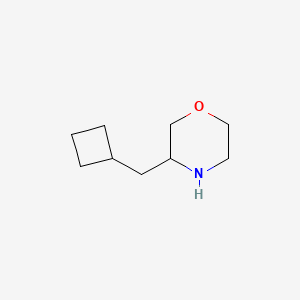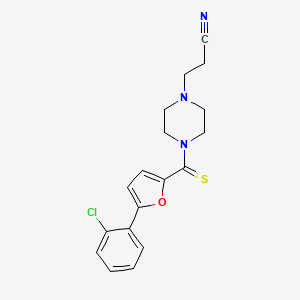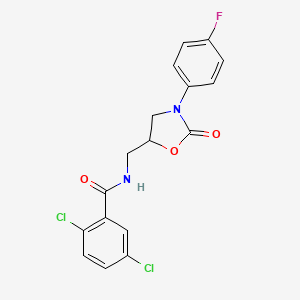![molecular formula C12H10ClNOS B2398896 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 478047-30-2](/img/structure/B2398896.png)
1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with an amide, followed by cyclization . The specific synthesis process for “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would depend on the starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions involving “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would depend on its functional groups and the reaction conditions. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur or nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by (Tahtaci & Aydin, 2019) discusses the synthesis of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing a mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution.
- (Liu et al., 2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties through a series of reactions including addition-cyclization, oxidation, substitution, hydrolysis, and condensation.
Antimicrobial and Antifungal Activities
- The study by (Mahmoud et al., 2021) used a derivative of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells.
- A study by (Jagadale et al., 2020) synthesized thiazolyl-1,2,3-triazolyl-alcohol derivatives with significant antimicrobial activity against various strains, including Escherichia coli and Candida albicans.
Potential in Cancer Research
- The work of (Xu et al., 2005) focused on the structural analysis of a related compound, providing insights that could be useful in the development of cancer therapies.
Enzymatic Inhibition Studies
- Research by (Mohsen et al., 2014) on derivatives of a similar compound showed inhibitory effects on acetylcholinesterase, suggesting potential applications in neurological disorders.
Structural Analysis and Molecular Docking
- (Rahman et al., 2008) studied the binding mode of an imidazole-based inhibitor in the HO-1 distal pocket, offering insights into the design of new inhibitors based on similar structures.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have demonstrated anticonvulsant properties, providing protection in seizure models .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
The safety and hazards associated with a compound like “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds, as well as their health effects .
Direcciones Futuras
The future directions for research on a compound like “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would likely involve further exploration of its biological activities and potential therapeutic applications. This could include in vitro and in vivo studies to determine its mechanism of action, toxicity, and efficacy .
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQIAGIQYOTAET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)

![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2398820.png)
![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)
![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)
![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)


![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)

![3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile](/img/structure/B2398833.png)
